molecular formula C4H6N4OS B4332453 4-Amino-1,2-thiazole-3-carbohydrazide

4-Amino-1,2-thiazole-3-carbohydrazide

Cat. No.: B4332453
M. Wt: 158.18 g/mol
InChI Key: CUHUPYQPIABQGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1,2-thiazole-3-carbohydrazide is a high-purity chemical compound intended For Research Use Only. It is strictly for laboratory and research applications and is not approved for human or veterinary diagnostic or therapeutic use, nor for personal consumption. This specialty chemical features a 1,2-thiazole (isothiazole) ring system substituted with both an amino group and a carbohydrazide moiety, making it a versatile multidentate ligand and synthetic intermediate . The presence of multiple nitrogen and oxygen donor atoms within its structure allows it to coordinate with various metal ions, such as Ag(I) and Cu(II), which is of significant interest in the development of energetic coordination polymers (ECPs) and other functional materials . Researchers value this compound as a key building block in medicinal chemistry for the synthesis of diverse heterocyclic compounds, potentially leading to new pharmaceutical intermediates . Its structure is closely related to other amino-heterocyclic carbohydrazides, which have been demonstrated to serve as crucial precursors in the creation of substances with specialized properties . When handling this product, researchers should refer to the supplied Safety Data Sheet (SDS) for proper hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1,2-thiazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4OS/c5-2-1-10-8-3(2)4(9)7-6/h1H,5-6H2,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHUPYQPIABQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)C(=O)NN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 4 Amino 1,2 Thiazole 3 Carbohydrazide

Cyclization Reactions Leading to Fused Heterocyclic Systems: A Theoretical Perspective

The carbohydrazide (B1668358) functional group (-CONHNH₂) is a versatile synthon for building various heterocyclic rings. Theoretically, 4-Amino-1,2-thiazole-3-carbohydrazide could undergo the following transformations.

Formation of Pyrazole (B372694) Derivatives

Generally, carbohydrazides react with 1,3-dicarbonyl compounds (like acetylacetone (B45752) or ethyl acetoacetate) under acidic or basic conditions to yield pyrazole derivatives. researchgate.netnih.gov The reaction proceeds through initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration. For the subject compound, this would theoretically lead to a thiazole-fused pyrazole system.

Synthesis of Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazoles from carbohydrazides is a common transformation. researchgate.netresearchgate.net One typical method involves reacting the carbohydrazide with carbon disulfide in a basic medium to form a dithiocarbazate salt, which is then cyclized. researchgate.netnih.gov Another pathway is the dehydrative cyclization of diacylhydrazines, which can be formed from the initial carbohydrazide. researchgate.net

Construction of Triazole Systems (e.g., 1,2,4-Triazoles)

4-Amino-1,2,4-triazole-3-thiones are often synthesized from carbohydrazides. nih.gov The process typically begins with the conversion of the carbohydrazide to a thiosemicarbazide (B42300) intermediate by reacting it with a thiocyanate (B1210189) salt or an isothiocyanate. researchgate.netnih.gov Subsequent cyclization of the thiosemicarbazide under basic conditions yields the triazole-thiol/thione ring. researchgate.netnih.gov

Generation of Thiadiazole and Thiadiazine Derivatives

The formation of 1,3,4-thiadiazole (B1197879) rings from carbohydrazides can be achieved by cyclizing the corresponding thiosemicarbazide intermediate (formed by reaction with thiocyanate) under acidic conditions. researchgate.netnih.govnih.gov Synthesis of fused thiadiazine systems often involves the reaction of a bifunctional intermediate, such as a 4-amino-1,2,4-triazole-3-thiol, with α-haloketones or other bifunctional electrophiles. chemicaljournal.in Starting from this compound, this would require a multi-step sequence to first construct the triazole ring before the subsequent thiadiazine fusion.

Synthesis of Other Fused Thiazole-Containing Heterocycles

The presence of both an amino and a hydrazide group on the thiazole (B1198619) ring provides the potential for various intramolecular or intermolecular cyclizations to form complex fused systems, such as pyrazolo[4,3-d] chemicaljournal.innih.govthiazoles or triazolo[4,3-b]thiazoles. Such transformations, however, are highly dependent on reaction conditions and the specific reagents used, and no specific examples originating from this compound have been found.

Condensation Reactions of the Hydrazide and Amino Groups

Both the terminal -NH₂ of the hydrazide and the C4-amino group are nucleophilic and can participate in condensation reactions. The hydrazide group readily condenses with aldehydes and ketones to form hydrazones. nih.govnih.gov The C4-amino group, being an aromatic amine, can also react with carbonyl compounds to form Schiff bases (imines), though typically under different conditions. rdd.edu.iq In a molecule with both groups, selective reaction at one site over the other would be a key synthetic challenge, likely controlled by reaction conditions such as pH.

Schiff Base Formation and Subsequent Transformations

The primary amino group at the C4 position of this compound readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases, also known as imines or azomethines. sjpas.comresearchgate.netsjpas.comnih.gov This reaction is typically catalyzed by a few drops of a weak acid, such as glacial acetic acid, and often proceeds with high yields. sjpas.com The formation of the C=N double bond in the Schiff base introduces a new site for further chemical transformations and is a common strategy for synthesizing a wide array of derivatives. nih.gov

The resulting Schiff bases are not merely stable end-products but are valuable intermediates for the synthesis of other heterocyclic systems. For instance, they can undergo cyclization reactions to form fused heterocyclic rings, a strategy widely employed in medicinal chemistry to create compounds with diverse pharmacological activities.

Reactant 1Reactant 2Product TypeReference
This compoundAromatic AldehydeSchiff Base (Imine) sjpas.comsjpas.com
2-Aminothiazole (B372263) derivativeBenzaldehyde derivativeSchiff Base (Imine) sjpas.com
4-Amino-5-substituted-1,2,4-triazole-3-thioneAromatic AldehydeSchiff Base (Imine) nih.gov

Reactions with Carbonyl Compounds

Beyond the formation of Schiff bases with the 4-amino group, the carbohydrazide moiety at the C3 position is highly reactive towards carbonyl compounds. The terminal -NH2 group of the hydrazide can react with aldehydes and ketones to form hydrazones. These reactions are fundamental in building more complex molecular architectures.

A particularly important reaction is the cyclocondensation of the carbohydrazide with 1,2- or 1,3-dicarbonyl compounds. For example, reaction with β-diketones can lead to the formation of pyrazole rings, while α-diketones can yield pyridazine (B1198779) derivatives. mdpi.comnih.govbeilstein-journals.orgresearchgate.netmiami.edunih.gov This reactivity makes this compound a valuable precursor for synthesizing bicyclic and polycyclic heterocyclic systems containing the thiazole nucleus fused or linked to other heterocycles. nih.gov

Reactant 1Reactant 2Product TypeReference
Heterocyclic Carbohydrazideβ-DiketonePyrazole derivative mdpi.comnih.gov
Heterocyclic Carbohydrazideα,β-Unsaturated KetonePyrazoline derivative mdpi.com
Hydrazine (B178648) derivativePyranone derivativePyrazole derivative mdpi.com

Nucleophilic Substitution Reactions

The this compound scaffold can participate in nucleophilic substitution reactions at several sites. The amino group itself can act as a nucleophile, displacing leaving groups on other molecules. nih.gov

Furthermore, derivatives of the thiazole ring, particularly those bearing halogen substituents, can undergo nucleophilic aromatic substitution. Halogen atoms on the thiazole ring can be displaced by various nucleophiles, providing a pathway to introduce a wide range of functional groups onto the heterocyclic core. While the parent compound does not have a halogen, its derivatization through electrophilic halogenation can open up this avenue for further functionalization.

Electrophilic Aromatic Substitution on Thiazole Ring Derivatives

The thiazole ring in this compound is an aromatic system, and as such, its derivatives can undergo electrophilic substitution reactions. The position of substitution is directed by the existing substituents. The amino group at C4 is a strong activating group and directs electrophiles to the C5 position. nih.gov

Common electrophilic substitution reactions include halogenation (bromination, chlorination), nitration, and sulfonation. For instance, biocatalytic bromination of 2-aminothiazole derivatives has been shown to occur selectively at the 5-position. nih.gov These reactions are crucial for introducing new functional groups onto the thiazole ring, which can then be used for further synthetic modifications.

Reaction TypeReagentPosition of SubstitutionReference
BrominationBromineC5 nih.gov
NitrationNitrating mixtureC5[N/A]
SulfonationFuming sulfuric acidC5[N/A]

Oxidation and Reduction Chemistry of this compound Derivatives

The oxidation and reduction of this compound and its derivatives can involve both the substituent groups and the thiazole ring itself. The primary amino group can be oxidized, for example, to form azo compounds.

The thiazole ring is generally resistant to mild oxidizing agents. However, strong oxidizing agents can lead to ring cleavage. Conversely, the thiazole ring is also relatively stable to reduction under many conditions. Catalytic hydrogenation with platinum or metal-acid reductions often leave the ring intact. [N/A] However, more aggressive reducing agents like Raney Nickel can cause desulfurization and ring opening.

The carbohydrazide moiety can also be involved in redox reactions. Hydrazides can be oxidized, and this reactivity can be harnessed in various synthetic transformations.

Structural Characterization and Elucidation of 4 Amino 1,2 Thiazole 3 Carbohydrazide and Its Derivatives

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is a cornerstone in the structural analysis of novel compounds. By examining the interaction of electromagnetic radiation with the molecule, detailed information about its connectivity and chemical environment can be obtained.

FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The analysis of the vibrational frequencies of bonds within 4-Amino-1,2-thiazole-3-carbohydrazide allows for the confirmation of its key structural components. The infrared spectrum is characterized by specific absorption bands corresponding to the stretching and bending vibrations of the amino (-NH₂), hydrazide (-CONHNH₂), and thiazole (B1198619) ring moieties.

The primary amino group (C4-NH₂) typically exhibits two distinct N-H stretching bands in the 3400-3200 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations. The hydrazide group presents characteristic absorptions including N-H stretching vibrations, also in the 3300-3100 cm⁻¹ range, and a strong carbonyl (C=O) stretching band, often referred to as the Amide I band, typically observed between 1680-1630 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole ring are expected to appear in the 1620-1500 cm⁻¹ region. rsc.orgsciencescholar.us

Table 1: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Amino (-NH₂) N-H Stretch (asymmetric & symmetric) 3400 - 3200
Hydrazide (-NHNH₂) N-H Stretch 3300 - 3100
Hydrazide (C=O) C=O Stretch (Amide I) 1680 - 1630
Thiazole Ring C=N Stretch 1620 - 1550
Thiazole Ring C=C Stretch 1550 - 1500

Note: The exact positions of these bands can be influenced by the chemical environment and intermolecular interactions, such as hydrogen bonding.

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.

In the ¹H NMR spectrum of this compound, the protons of the amino (-NH₂) and hydrazide (-NHNH₂) groups are expected to appear as broad singlets that are exchangeable with deuterium (B1214612) oxide (D₂O). amazonaws.com The chemical shift of these protons can vary depending on the solvent and concentration. The thiazole ring possesses a single proton at the C5 position, which would typically resonate as a sharp singlet in the aromatic region of the spectrum. rsc.org

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the hydrazide group is expected to appear at a downfield chemical shift, typically in the range of 160-170 ppm. The carbons of the thiazole ring would have distinct signals, with their exact positions influenced by the attached amino and carbohydrazide (B1668358) substituents. rsc.orgnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Multiplicity Predicted Chemical Shift (ppm) Notes
¹H NMR
-NH₂ (Amino) Broad Singlet Variable (e.g., 5.0-7.0) D₂O Exchangeable
-NH- (Hydrazide) Broad Singlet Variable (e.g., 8.0-9.5) D₂O Exchangeable
-NH₂ (Hydrazide) Broad Singlet Variable (e.g., 4.0-5.0) D₂O Exchangeable
C5-H (Thiazole) Singlet ~7.0-8.0
¹³C NMR
C3 (Thiazole) Singlet ~140-150
C4 (Thiazole) Singlet ~150-160
C5 (Thiazole) Singlet ~100-115

Note: These are predicted values based on data from analogous structures; actual values may vary based on solvent and experimental conditions.

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a compound, allowing for the determination of its molecular weight and elemental composition. The molecular formula of this compound is C₄H₆N₄OS, giving it a monoisotopic molecular weight of approximately 158.03 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak [M]⁺ would be observed at this m/z value, confirming the compound's elemental composition.

The fragmentation pattern observed in the mass spectrum provides further structural evidence. Common fragmentation pathways for this molecule would likely involve the initial loss of small, stable molecules or radicals from the hydrazide side chain, such as the loss of the amino group (-NH₂) or the entire hydrazide moiety (-NHNH₂). Cleavage of the thiazole ring itself is also a possible fragmentation route under electron ionization (EI) conditions. nist.govnih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation

While spectroscopic methods reveal the connectivity of atoms, X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid.

The analysis would be expected to show that the 1,2-thiazole ring is essentially planar. The technique would precisely measure the C-S, C-N, C=C, and N-S bond lengths within the heterocyclic ring, confirming its aromatic character. Furthermore, the conformation of the carbohydrazide side chain relative to the plane of the thiazole ring would be definitively established. The crystal structure of a related compound, 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide, reveals a dihedral angle of 80.96° between the acetohydrazide moiety and the thiazole ring, indicating a non-coplanar arrangement. researchgate.net Similar conformational details would be elucidated for the title compound.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice, which govern the crystal packing. iucr.org This analysis is performed on data obtained from single-crystal X-ray diffraction. The Hirshfeld surface is mapped with properties like dᵢ (distance to the nearest nucleus inside the surface) and dₑ (distance to the nearest nucleus outside the surface) to generate a unique fingerprint plot for the crystal structure.

For a molecule like this compound, with its multiple hydrogen bond donors (-NH₂) and acceptors (N atoms, C=O group), hydrogen bonding is expected to be a dominant feature of its crystal packing. Hirshfeld analysis of similar aminothiazole structures reveals significant contributions from H···H, O···H/H···O, N···H/H···N, and S···H/H···S contacts. iucr.orgnih.govnih.gov These interactions are crucial for the formation of stable, three-dimensional supramolecular architectures.

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Aminothiazole Derivative

Contact Type Contribution (%) Description
H···H 37.6% Represents the most significant contribution to the crystal packing.
O···H/H···O 16.8% Indicates the presence of strong hydrogen bonds involving the carbonyl group.
S···H/H···S 15.4% Highlights the role of the sulfur atom in weak intermolecular interactions.
N···H/H···N 13.0% Corresponds to hydrogen bonds involving amino groups and ring nitrogen atoms.

Data derived from a representative structure, 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, to illustrate expected interactions. nih.gov

Theoretical and Computational Chemistry Studies on 4 Amino 1,2 Thiazole 3 Carbohydrazide Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the electronic level. For a molecule like 4-Amino-1,2-thiazole-3-carbohydrazide, DFT studies would provide fundamental insights into its stability, reactivity, and spectroscopic properties. Typically, a functional such as B3LYP or ωB97XD with a suitable basis set (e.g., 6-311G(d,p)) would be employed for these calculations. researchgate.netmdpi.com

Electronic Structure and Molecular Orbital Analysis

This subsection would typically detail the electronic properties of this compound. The analysis would involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity. For similar thiazole-based hydrazone derivatives, HOMO-LUMO energy gaps have been calculated to be in the range of 3.5 to 4.2 eV. nih.govacs.org

Orbital Distribution: The analysis would describe the spatial distribution of the HOMO and LUMO across the molecule. In many thiazole (B1198619) derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the thiazole ring and amino substituents, while the LUMO is distributed over the electron-accepting groups. chemicalbook.com Visualizations of these orbitals would be presented.

Electrostatic Potential Maps (MEP): MEP maps would illustrate the charge distribution and identify the electrophilic and nucleophilic sites on the molecule. The red regions (negative potential) would indicate areas prone to electrophilic attack, such as the nitrogen and oxygen atoms, while blue regions (positive potential) would highlight sites susceptible to nucleophilic attack.

Energetic Profiles of Reaction Pathways

Computational methods are invaluable for mapping the potential energy surface of chemical reactions, allowing for the determination of transition states and activation energies. For this compound, this could involve:

Synthesis Reactions: Calculating the reaction energies and activation barriers for its synthesis, for instance, the cyclization step to form the 1,2-thiazole ring.

Decomposition Pathways: Investigating the energetic feasibility of different thermal or photochemical decomposition routes.

Protonation/Deprotonation Energies: Determining the most likely sites of protonation and the acidity of the N-H and O-H protons.

These studies provide a quantitative understanding of the thermodynamics and kinetics of reactions involving the title compound.

Tautomerism Studies and Energetic Preference of Forms (e.g., Thione-Mercapto)

Many heterocyclic compounds, including those with amide and thiol/thione functionalities, can exist in different tautomeric forms. For this compound and related structures, several tautomeric equilibria are possible, including the amide-imidol and amino-imino tautomerism of the carbohydrazide (B1668358) and amino groups, as well as the potential for thione-thiol (mercapto) tautomerism if the thiazole ring were to undergo rearrangement.

A computational study would involve:

Geometry Optimization: Calculating the optimized geometry and relative energies of all plausible tautomers.

Solvent Effects: Using continuum solvation models (like PCM or SMD) to evaluate how the tautomeric equilibrium shifts in different solvents, as the relative stability of tautomers can be highly dependent on the polarity of the environment. nih.gov For example, polar solvents often stabilize more polar tautomers.

Thermodynamic Data: Providing data on the relative Gibbs free energies to predict the population of each tautomer at a given temperature. Studies on related thioamides have shown that the thione form is generally more stable, but UV irradiation can induce tautomerization to the thiolimine form. nih.gov

Molecular Modeling and Simulation

Molecular modeling techniques are used to study the three-dimensional structure and dynamic behavior of molecules.

Conformational Analysis and Dynamics

The carbohydrazide side chain of this compound has several rotatable bonds, leading to multiple possible conformations.

Potential Energy Surface Scan: A systematic scan of the torsion angles of the key rotatable bonds would be performed to identify low-energy conformers.

Molecular Dynamics (MD) Simulations: MD simulations would provide insight into the dynamic behavior of the molecule over time in a simulated environment (e.g., in a water box). This would reveal the flexibility of the molecule, intramolecular hydrogen bonding patterns, and the stability of different conformations.

Molecular Docking for Ligand-Target Interactions (in silico)

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a biological target, typically a protein or enzyme. wjarr.com It is a crucial tool in drug discovery. If this compound were to be investigated as a potential drug candidate, docking studies would be essential.

Target Selection: A relevant biological target would be chosen based on the therapeutic area of interest (e.g., a specific kinase, DNA gyrase, or oxidoreductase). wjarr.commdpi.com

Binding Affinity and Pose Prediction: The docking algorithm would predict the binding affinity (often as a docking score in kcal/mol) and the detailed interactions between the ligand and the amino acid residues in the active site of the target protein. nih.gov

Interaction Analysis: The results would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For instance, studies on other thiazole derivatives have highlighted the importance of the thiazole nitrogen and amino groups in forming hydrogen bonds with receptor active sites. nih.govnih.gov

The table below illustrates the kind of data that would be generated from a molecular docking study against a hypothetical protein target.

LigandTarget ProteinDocking Score (kcal/mol)Interacting ResiduesHydrogen Bonds
This compoundExample Kinase-8.5TYR23, LYS45, ASP883
Reference InhibitorExample Kinase-9.2TYR23, LYS45, GLU804

Quantitative Structure-Activity Relationship (QSAR) Modeling (in silico)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, research on structurally similar thiazole carbohydrazide derivatives provides significant insights into the structural requirements for various biological activities. These studies are instrumental in predicting the activity of new derivatives and guiding the synthesis of more potent molecules.

Research on a series of N-((Substituted) benzylidene)-4-(4-chlorophenyl) thiazole-2-carbohydrazides has explored their antioxidant potential through 2D and 3D-QSAR models. ijpsr.com The findings from these studies indicate that both electron-donating and electron-withdrawing substituents on the benzylidene ring play a crucial role in modulating the antioxidant activity. ijpsr.com The 3D-QSAR models for these thiazole derivatives have highlighted the importance of hydrophobicity, as well as electrostatic and steric effects, in contributing to their antioxidant capacity. ijpsr.com

In the realm of antimicrobial activity, QSAR studies on aryl thiazole derivatives have yielded statistically significant models. For instance, a 2D-QSAR model for Gram-positive bacterial inhibition showed a high correlation coefficient (r²) of 0.9521 and a cross-validated correlation coefficient (q²) of 0.8619. ijpsdronline.com The major contributing descriptor in this model was identified as T_C_C_4. ijpsdronline.com

Similarly, 3D-QSAR models for the same series of aryl thiazole derivatives demonstrated good internal and external predictive power, with a q² of 0.8283 and a predictive r² of 0.4868, respectively. ijpsdronline.com These 3D models revealed that electrostatic effects are the dominant factor in determining the binding affinities of these compounds to their biological targets. ijpsdronline.com

Further 3D-QSAR studies on N'-[4-(substituted phenyl)-3-(4- substituted phenyl)-1,3-thiazol-2(3H)-ylidene]-4-hydroxybenzohydrazide derivatives as antimicrobial agents have also been conducted. derpharmachemica.com The statistical quality of the generated QSAR models is a critical aspect of these studies, with key parameters being the coefficient of determination (r²), the cross-validated coefficient (q²), and the predictive r² for the test set. derpharmachemica.com

The following tables summarize the statistical data from QSAR studies on related thiazole derivatives, illustrating the robustness and predictive capacity of the developed models.

Table 1: 2D-QSAR Model Statistics for Antimicrobial Activity of Aryl Thiazole Derivatives

Parameter Value
r² (Coefficient of Determination) 0.9521
q² (Cross-validated r²) 0.8619

Data sourced from a study on aryl thiazole derivatives against Gram-positive bacteria. ijpsdronline.com

Table 2: 3D-QSAR Model Statistics for Antimicrobial Activity of Aryl Thiazole Derivatives

Parameter Value
q² (Internal Validation) 0.8283
predictive r² (External Validation) 0.4868

Data sourced from a kNN-MFA study on aryl thiazole derivatives. ijpsdronline.com

These in silico findings underscore the utility of QSAR in understanding the structure-activity landscape of thiazole-based compounds. The descriptors and field contributions identified in these models, such as specific electrostatic, steric, and hydrophobic regions, provide a rational basis for the design of novel this compound derivatives with potentially enhanced biological activities.

Coordination Chemistry of 4 Amino 1,2 Thiazole 3 Carbohydrazide and Its Derivatives

Design and Synthesis of Metal Complexes Featuring Thiazole-Carbohydrazide Ligands

The design of metal complexes with 4-Amino-1,2-thiazole-3-carbohydrazide and its derivatives is centered on the ligand's multifunctional nature, possessing multiple donor sites that can coordinate with metal ions. These sites include the amino group, the thiazole (B1198619) ring nitrogen, and the carbohydrazide (B1668358) moiety. The synthesis of these complexes typically involves the reaction of the thiazole-carbohydrazide ligand with a metal salt in a suitable solvent, often under reflux conditions.

The general synthetic approach involves dissolving the thiazole-based ligand and the metal salt, such as acetates or chlorides of transition metals, in a solvent like ethanol or methanol. The mixture is then refluxed for several hours to facilitate the complexation reaction. The resulting solid metal complex can then be isolated by filtration, washed, and dried. For instance, Schiff base ligands derived from 2-aminothiazole (B372263) derivatives have been used to synthesize Co(II) and Cu(II) complexes by reacting the ligand with the corresponding metal acetate or chloride in a 1:1 molar ratio in dimethyl sulfoxide (DMSO). nih.gov

The versatility of the thiazole framework allows for the synthesis of a wide array of derivatives, including Schiff bases formed by the condensation of the amino group with various aldehydes and ketones. These modifications can influence the electronic and steric properties of the ligand, thereby tuning the properties of the resulting metal complexes. For example, new thiazole-based ligands have been synthesized by reacting 2-chloro-N-(thiazol-2-yl)acetamide with salicylaldehyde in the presence of potassium carbonate. nih.gov

Characterization of Coordination Geometries and Binding Modes

The characterization of metal complexes of this compound and its derivatives is crucial for understanding their structure and potential applications. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Spectroscopic Analysis of Metal-Ligand Interactions

Spectroscopic methods provide valuable insights into the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to identify the donor atoms involved in coordination. A shift in the vibrational frequencies of the functional groups of the ligand upon complexation indicates their participation in bonding with the metal ion. For instance, in metal complexes of thiazole-derived Schiff bases, a shift to a lower frequency of the azomethine (-C=N) band suggests the coordination of the azomethine nitrogen. nih.gov Similarly, changes in the vibrational bands of the amino (-NH2) and carbonyl (C=O) groups of the carbohydrazide moiety would indicate their involvement in coordination. In some thiazole-based complexes, the non-involvement of the NH2 group in coordination is confirmed by the absence of a significant shift in its characteristic IR bands. irapa.org

UV-Visible Spectroscopy: Electronic spectra provide information about the geometry of the metal complexes. The d-d electronic transitions observed in the visible region are characteristic of the coordination environment around the metal ion. For example, the electronic spectra of Co(II) and Cu(II) complexes with a thiazole-based ligand have been used to suggest an octahedral geometry based on their d-d transitions. nih.gov The electronic spectra of various 3d-transition metal complexes with aminothiazole-derived Schiff bases have also been used to confirm octahedral geometries. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the ligand and its diamagnetic metal complexes. The chemical shifts of the protons and carbons in the ligand are sensitive to the coordination environment. Upon complexation, a downfield shift of the signals of the protons adjacent to the coordinating atoms is often observed, confirming the metal-ligand bond formation. acs.org For instance, the 1H NMR spectrum of a thiazole Schiff base ligand displays signals for aromatic and azomethine protons, which are altered upon complexation. ijper.org

Table 1: Spectroscopic Data for a Representative Thiazole-Based Ligand and its Metal Complexes

CompoundKey IR Bands (cm-1)1H NMR Signals (ppm)Electronic Transitions (nm)
Ligand (HL) ν(N-H): 3214, ν(C=O): 1716, 16814.85 (s, 2H, CH2), 7.01-7.76 (m, Ar-H)π → π: 253-298, n → π: 306-392
[Co(L)(OAc)(H2O)2] Shifted ν(C=O) and ν(C-O)-4T1g→4A2g(F) & 4T1g(F)→4T1g (P)
[Cu(L)Cl2(H2O)] Shifted ν(C=O) and ν(C-O)-2Eg →2T2g

Data compiled from related thiazole-based complexes. nih.govnih.gov

Crystallographic Studies of Metal Complexes

For instance, the crystal structure of a silver(I) complex with 2-amino-4-methylbenzothiazole revealed a distorted trigonal geometry around the silver ion, with the endocyclic nitrogen of the thiazole ring coordinating to the metal center. mdpi.com In another example, the crystal structure of a trinuclear Cu(II) complex with a thiazolidine ligand showed both hexa- and penta-coordinated copper centers. asianpubs.org These studies highlight the diverse coordination possibilities of thiazole-containing ligands. The crystal packing of these complexes is often stabilized by hydrogen bonding and other non-covalent interactions. nih.gov

Applications of Metal Complexes in Catalysis and Materials Science (Research Focus)

The metal complexes of thiazole-carbohydrazide derivatives are of growing interest due to their potential applications in catalysis and materials science.

In the realm of catalysis , these complexes can act as catalysts in various organic transformations. For example, transition metal complexes derived from a benzohydrazide Schiff base have been shown to be effective catalysts for the oxidation of aniline, with high selectivity for azobenzene. nih.gov The catalytic activity is attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with the reactants.

In materials science , the unique electronic and structural properties of these metal complexes make them promising candidates for various applications. The presence of the thiazole ring, which is an electron-deficient system, can impart interesting photoluminescent and charge-transporting properties to the metal complexes. researchgate.net These properties are highly desirable for the development of new materials for light-emitting diodes (LEDs), sensors, and molecular switches. The study of coordination polymers involving thiazole-based ligands is also an active area of research, with potential applications in gas storage and separation.

While the research on the specific applications of this compound metal complexes is still in its early stages, the findings from related systems strongly suggest a promising future for these compounds in the development of new catalysts and advanced materials. Further research in this area is expected to uncover novel applications and expand our understanding of the rich coordination chemistry of these versatile ligands.

Structure Activity Relationship Sar and Mechanistic Investigations of 4 Amino 1,2 Thiazole 3 Carbohydrazide Derivatives

Antimicrobial Activity Studies (in vitro)

Derivatives of the thiazole (B1198619) hydrazide core have demonstrated a broad spectrum of antimicrobial activities. The structural modifications play a critical role in determining the potency and spectrum of their antibacterial, antifungal, and antitubercular effects.

The antibacterial efficacy of 4-amino-1,2-thiazole-3-carbohydrazide derivatives is significantly influenced by the nature of the substituents attached to the core structure. Research has shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, with certain structural features enhancing potency against specific bacterial types. mdpi.com For instance, some thiazole derivatives have been found to be more effective against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa. mdpi.comnih.gov

SAR studies reveal that the introduction of different moieties to the thiazole ring system is a key determinant of antibacterial strength. The conjugation of amino acids to thiazole structures has been shown to result in enhanced antibacterial activity. researchgate.net Specifically, chloro-substituted analogs demonstrated superior antibacterial and antifungal properties. researchgate.net Furthermore, the incorporation of pyridine (B92270) and other heterocyclic rings can augment bioactivity, with features like hydroxyl groups on an associated aromatic ring being particularly beneficial. nih.gov

Mechanistically, molecular docking studies have suggested that some thiazole derivatives may exert their antibacterial action by inhibiting essential bacterial enzymes. One proposed target is the UDP-N-acetylmuramate/l-alanine ligase (MurC), an enzyme crucial for the synthesis of the bacterial cell wall. nih.gov Another potential target identified through in-silico analysis is Glucosamine-6-phosphate (GlcN-6-P) synthase, which is a vital component in the metabolic pathway of most bacteria. iium.edu.my

Table 1: In Vitro Antibacterial Activity of Selected Thiazole Derivatives
Compound/Derivative TypeBacterial Strain(s)Observed Activity/Potency (MIC)Potential Mechanism/TargetReference
4-(Quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-onesE. coli, P. aeruginosa, S. aureusMore effective against Gram-negative strainsNot specified mdpi.comnih.gov
Thiazole-Amino Acid Conjugates (Chloro-substituted)Gram-positive and Gram-negative bacteriaEnhanced activity, particularly chloro-analogsNot specified researchgate.net
Pyridine-Thiazole HydrazidesVarious bacteriaEnhanced activity with hydroxyl or heterocyclic moietiesNot specified nih.gov
Ethyl-2-aminothiazole-4-carboxylate Schiff BasesVarious bacteriaModerate to significant potentialUDP-N-acetylmuramate/l-alanine ligase (MurC) nih.gov
2,4-disubstituted-1,3 thiazole amino acid derivativesB. cereus, S. epidermidis, E. coli, P. aeruginosaActivity demonstrated via disc diffusionGlucosamine-6-phosphate (GlcN-6-P) synthase iium.edu.my

The antifungal potential of this compound derivatives has been established against a range of pathogenic fungi, including clinically relevant yeasts and molds. Studies have demonstrated efficacy against species such as Candida albicans, Candida neoformans, and Aspergillus fumigatus. nih.govsemanticscholar.orgresearchgate.net Notably, certain derivatives have shown activity against azole-resistant and multidrug-resistant fungal strains, highlighting their potential to address the challenge of antifungal resistance. semanticscholar.org

The structure-activity relationship for antifungal effects mirrors that of antibacterial activity in many respects. The presence of specific substituents is crucial for potency. For example, studies on a series of thiazole derivatives identified compounds with moderate activity, with MIC values against C. neoformans and C. albicans as low as 8 μg/mL. researchgate.net The introduction of a chloro group on associated phenyl rings or the conjugation with specific amino acids like lysine (B10760008) and arginine has been found to significantly boost antifungal efficacy. researchgate.net Additionally, the hybridization of the thiazole core with other heterocyclic systems, such as thiazolidinone, has yielded compounds with notable fungicidal properties against agricultural fungi. mdpi.com

Table 2: In Vitro Antifungal Activity of Selected Thiazole Derivatives
Compound/Derivative TypeFungal Strain(s)Observed Activity/Potency (MIC)Reference
General Thiazole DerivativesAzole-resistant A. fumigatus, Multidrug-resistant Candida aurisExhibited notable antifungal activity semanticscholar.org
Specific Thiazole DerivativesC. neoformans, C. albicansMIC values of 8 μg/mL researchgate.net
Thiazole-Amino Acid Conjugates (Lysine/Arginine)Various fungiHighest antifungal activity among tested conjugates researchgate.net
2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-onesVarious agricultural fungiSignificant fungicidal effects observed mdpi.com

Derivatives based on the thiazole scaffold are recognized for their promising activity against Mycobacterium tuberculosis. mdpi.com SAR studies indicate that N-thiazolylcarboxamides, for instance, exhibit high potency against the H37Rv strain and even multidrug-resistant mycobacterial strains. nih.gov

A key mechanistic target for these compounds appears to be the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial fatty acid synthesis (FAS-II) pathway. nih.govnih.gov InhA is a well-validated target for antitubercular drugs. Molecular docking and enzymatic assays have shown that hybrid molecules combining thiazole or related triazole structures can effectively inhibit InhA. nih.govnih.gov Another proposed target is the mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH), which also plays a critical role in fatty acid synthesis. nih.gov The ability of these derivatives to inhibit essential and validated mycobacterial enzymes underscores their potential as lead compounds for the development of new antituberculosis agents.

Table 3: In Vitro Antitubercular Activity of Selected Thiazole Derivatives
Compound/Derivative TypeTarget OrganismObserved Activity/PotencyProposed Mechanism/TargetReference
N-ThiazolylcarboxamidesM. tuberculosis (including MDR strains)High activity, MIC as low as 3.13 µg/mLβ-ketoacyl-acyl carrier protein synthase III (FabH) nih.gov
Pyrazolylpyrazoline-clubbed triazole/tetrazole hybridsM. tuberculosis H37RvSeveral compounds found to be effectiveEnoyl-acyl carrier protein reductase (InhA) nih.gov
1,2,3- and 1,2,4-Triazole (B32235) HybridsM. tuberculosis InhA enzymePotent inhibition, IC50 values in the nanomolar rangeEnoyl-acyl carrier protein reductase (InhA) nih.gov

Based on extensive SAR studies, several key design principles have emerged for enhancing the antimicrobial potency of this compound derivatives:

Molecular Hybridization: Combining the thiazole core with other biologically active heterocyclic rings such as pyrazoline, triazole, or azetidinone is a proven strategy to generate novel compounds with superior antimicrobial activity. mdpi.comnih.gov

Strategic Substitution: The introduction of specific functional groups onto appended aromatic rings significantly modulates bioactivity. Electron-withdrawing groups like halogens (e.g., chlorine) and electron-donating groups like hydroxyl and methoxy (B1213986) moieties have been shown to enhance potency. researchgate.netnih.gov

Amino Acid Conjugation: Linking amino acids to the thiazole scaffold can improve the antimicrobial profile, with the choice of amino acid influencing the spectrum of activity. researchgate.net

Rational Target-Based Design: A promising approach involves designing derivatives to specifically inhibit key microbial enzymes. Targeting validated enzymes like InhA, FabH, or MurC provides a rational pathway to developing potent and selective antimicrobial agents. nih.govnih.govnih.gov

Antiproliferative and Anticancer Activity Studies (in vitro)

In addition to their antimicrobial effects, derivatives of the this compound scaffold have shown significant promise as antiproliferative and anticancer agents. Their efficacy has been demonstrated against a variety of human cancer cell lines.

Thiazole-based compounds have demonstrated potent cytotoxic activity against numerous cancer cell lines. A primary mechanism of action for many of these derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase involved in tumor angiogenesis. researchgate.netnih.govmdpi.com

Derivatives have shown particular efficacy against breast cancer cell lines, including MCF-7 and the triple-negative MDA-MB-231. researchgate.netcttjournal.com For example, one derivative exhibited an IC50 value of 5.73 µM against MCF-7 cells and was a potent inhibitor of VEGFR-2 with an IC50 of 0.093 µM. researchgate.net The addition of other heterocyclic rings, such as imidazole, to the thiazole structure can further enhance cytotoxic effects. cttjournal.com

Broad-spectrum anticancer activity has also been observed. Certain 2-oxoindolin-3-ylidene thiazole derivatives were evaluated against the NCI's 60-cancer cell line panel and showed potent cytotoxicity, with some compounds causing complete cell death. nih.gov These compounds were also found to be potent VEGFR-2 inhibitors, to induce cell cycle arrest in the G0/G1 phase, and to promote apoptosis. nih.gov Furthermore, hydrazinyl-thiazole derivatives have demonstrated efficacy against hepatocellular carcinoma (HepG2) and pancreatic cancer (Panc-1) cell lines. mdpi.combohrium.com

Table 4: Efficacy of Thiazole Derivatives Against Specific Cancer Cell Lines
Compound/Derivative TypeCancer Cell Line(s)Observed Efficacy (e.g., IC50)Mechanism of ActionReference
Thiazole derivative (Compound 4)MCF-7, MDA-MB-231 (Breast)IC50 = 5.73 µM (MCF-7), 12.15 µM (MDA-MB-231)VEGFR-2 Inhibition (IC50 = 0.093 µM) researchgate.net
2-Oxoindolin-3-ylidene thiazoles (Compound 4c)HepG2 (Liver), NCI-60 panelIC50 = 3.13 µM (HepG2)VEGFR-2 Inhibition, G0/G1 cell cycle arrest, Apoptosis induction nih.gov
Thiazoles with 1,3,4-thiadiazole (B1197879) moiety (Compound 12d)HepG2 (Liver)IC50 = 0.82 µMCytotoxic activity nih.govresearchgate.net
2-[(substituted)acetamido]thiazole-4-carboxylatesPanc-1 (Pancreatic)IC50 = 43.08 µM for dibutylamino derivativeInhibition of cell migration, invasion, and adhesion bohrium.com
2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-onesMCF-7 (Breast), HepG2 (Liver)Growth suppression observedVEGFR-2 Inhibition mdpi.com

Molecular Mechanisms of Action (e.g., Cell Cycle Perturbation, Tubulin Polymerization Inhibition)

The antineoplastic properties of thiazole derivatives are often linked to their ability to interfere with fundamental cellular processes required for cancer cell proliferation, such as cell division and microtubule dynamics.

Tubulin Polymerization Inhibition: A primary mechanism by which certain thiazole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. nih.gov Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are crucial for cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. nih.gov By disrupting microtubule dynamics, these agents can block cells in mitosis, leading to cell death. nih.gov

Several studies have focused on designing thiazole-based compounds as tubulin polymerization inhibitors. For instance, a series of 2,4-disubstituted thiazole derivatives featuring a 4-(3,4,5-trimethoxyphenyl) moiety were synthesized to act as mimics of Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor. nih.govresearchgate.net Molecular docking studies suggest these derivatives bind to the colchicine-binding site on tubulin. nih.gov Certain compounds from this series, such as 5c, 7c, and 9a, demonstrated remarkable inhibition of tubulin polymerization with IC₅₀ values of 2.95 µM, 2.00 µM, and 2.38 µM, respectively, which were comparable or superior to CA-4 (IC₅₀ 2.96 µM). nih.gov Similarly, novel thiazole-naphthalene derivatives have been developed, with compound 5b identified as a significant tubulin polymerization inhibitor (IC₅₀ = 3.3 µM), proving more potent than colchicine (B1669291) (IC₅₀ = 9.1 µM) in the same assay. nih.gov

Cell Cycle Perturbation: Interference with the cell cycle is another key anticancer mechanism of thiazole derivatives. By arresting the cell cycle at specific checkpoints, these compounds can prevent cancer cells from replicating. A study on a series of thiazole derivatives identified compound 4b as a promising antitumor agent against the Leukemia HL-60 cell line. researchgate.net Flow cytometric analysis revealed that compound 4b induced cell cycle arrest at the G2/M phase. researchgate.net This arrest is a common outcome for agents that disrupt microtubule function, leading to the activation of the spindle assembly checkpoint and subsequent apoptosis. nih.govmdpi.com In addition to the G2/M arrest, compound 4b was shown to increase the concentration of caspase-3, a key executioner enzyme in apoptosis, by four-fold compared to the untreated control. researchgate.net

Other related heterocyclic compounds, such as a 2-amino-1,3,4-thiadiazole (B1665364) derivative (FABT), have been shown to induce cell cycle arrest in the G0/G1 phase in A549 human non-small lung carcinoma cells, which was associated with the inhibition of the extracellular signal-regulated kinase (ERK) pathway. nih.gov

Ligand Design and Optimization for Antineoplastic Potential

The development of this compound derivatives as antineoplastic agents involves rational ligand design and systematic structural optimization to enhance potency and selectivity.

Scaffold Hybridization and Bioisosteric Replacement: A common strategy is molecular hybridization, where the thiazole core is combined with other pharmacophores known for their anticancer activity. nih.gov For example, incorporating amino acids into the thiazole scaffold has been explored to improve pharmacological activity and potentially reduce toxicity. nih.gov The 1,3,4-thiadiazole ring is sometimes used as a bioisostere of the thiazole moiety. nih.gov

Target-Oriented Design: Ligand design is often guided by specific molecular targets. Researchers have designed thiazole and thiadiazole carboxamide derivatives as inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer. nih.gov Another major target is tubulin, where the design principle involves incorporating moieties like the 3,4,5-trimethoxyphenyl group, which is known to bind to the colchicine site, into a thiazole framework. nih.govresearchgate.net This approach aims to combine the structural features of known potent inhibitors into a novel chemical scaffold. nih.gov

Structure-Activity Relationship (SAR) Optimization: Once a lead compound is identified, its structure is systematically modified to establish a structure-activity relationship (SAR) and optimize its anticancer potential. This involves introducing various substituents at different positions of the thiazole ring. For example, in the development of 2,4-disubstituted thiazoles as tubulin inhibitors, diverse side arms, including various amides and ureas, were introduced at the 2-position to explore their impact on cytotoxicity. nih.gov Similarly, for thiazole-naphthalene derivatives, modifications on the phenyl ring and the amine group of the thiazole revealed that an ethoxy group at the 4-position of the phenyl ring and a free amine on the thiazole (compound 5b) resulted in the most potent antiproliferative activity. nih.gov This iterative process of design, synthesis, and biological evaluation is crucial for optimizing lead compounds into clinical candidates. nih.govresearchgate.net

Enzyme Inhibition Studies (in vitro)

Derivatives of this compound have been investigated as inhibitors of various enzymes implicated in a range of pathological conditions.

Tyrosinase Inhibition Mechanisms

Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation. nih.govresearchgate.net Thiazole and other azole-containing derivatives have been designed as tyrosinase inhibitors based on the structure of the enzyme's active site. nih.gov

Kinetic and binding studies suggest that these inhibitors function through monodentate binding of the heterocyclic ring (thiadiazole, oxadiazole, or triazole) to the dicopper center within the tyrosinase active site. nih.gov Kinetic analyses of various synthesized hydrazides and related azole thiones revealed a mixed-type of inhibition. nih.gov The inhibitory potency is significantly influenced by substitutions on the heterocyclic ring, which contribute to the binding affinity. nih.gov For example, 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles have been identified as potent tyrosinase inhibitors. mdpi.com Kinetic studies showed that the most active compound, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol (compound 1b) , acts as a competitive inhibitor for both the monophenolase and diphenolase activities of mushroom tyrosinase. mdpi.com In silico docking supported these findings, indicating that the 2,4-hydroxyl substituents on the phenyl ring are crucial for binding to the active site of both mushroom and human tyrosinase. mdpi.com

CompoundTarget EnzymeInhibition TypeIC₅₀ (µM)Source
Compound 1b Mushroom TyrosinaseCompetitive0.2 ± 0.01 mdpi.com
Kojic Acid (Standard) Mushroom Tyrosinase-~11 mdpi.com

Alpha-Amylase and Alpha-Glucosidase Inhibition

Inhibitors of α-amylase and α-glucosidase are therapeutic targets for managing type-2 diabetes mellitus, as they delay carbohydrate digestion and reduce postprandial hyperglycemia. bohrium.comnih.gov

α-Amylase Inhibition: Thiazole-based carbohydrazide (B1668358) derivatives have shown significant α-amylase inhibitory activity. researchgate.netdntb.gov.ua In one study, a series of 25 such derivatives were synthesized and evaluated, with most showing potent inhibition. researchgate.net Compounds 1, 10, 14, and 20 were particularly noteworthy, exhibiting IC₅₀ values that were comparable to the standard drug, acarbose. bohrium.comresearchgate.net Molecular docking studies suggested that these compounds bind effectively to the enzyme's active site. bohrium.comresearchgate.net

α-Glucosidase Inhibition: Thiazole derivatives and related heterocyclic compounds have also demonstrated potent α-glucosidase inhibition. nih.govnih.govmdpi.com For instance, a series of 1,3,4-thiadiazole-bearing Schiff base analogues were found to be excellent α-glucosidase inhibitors, with several compounds showing significantly greater potency than acarbose. nih.govresearchgate.net Benzimidazole-based thiazole analogs have also been explored as dual inhibitors of both α-amylase and α-glucosidase. nih.gov The structure-activity relationship (SAR) for these compounds indicated that smaller substituents (like -F and -Cl) or those capable of hydrogen bonding (-OH) on the phenyl rings enhanced the inhibitory potential. nih.gov

Below is a table summarizing the inhibitory activities of selected thiazole and related derivatives against these enzymes.

Compound IDTarget EnzymeIC₅₀ (µM)Standard (Acarbose) IC₅₀ (µM)Source
Thiazole Carbohydrazide 14 α-Amylase1.709 ± 0.121.637 ± 0.153 researchgate.net
Thiazole Carbohydrazide 10 α-Amylase1.747 ± 0.201.637 ± 0.153 researchgate.net
Benzimidazole-thiazole analog 3 α-Amylase1.30 ± 0.0510.30 ± 0.20 nih.gov
Benzimidazole-thiazole analog 3 α-Glucosidase2.70 ± 0.109.80 ± 0.20 nih.gov
1,3,4-Thiadiazole analog 8 α-Glucosidase1.10 ± 0.1011.50 ± 0.30 nih.gov
1,3,4-Thiadiazole analog 9 α-Glucosidase1.30 ± 0.1011.50 ± 0.30 nih.gov

Other Relevant Enzyme Targets

The therapeutic potential of aminothiazole derivatives extends to the inhibition of several other clinically relevant enzymes.

Cholinesterases and Carbonic Anhydrases: A study investigating 2-aminothiazole (B372263) derivatives found them to be potent inhibitors of human carbonic anhydrase isoenzymes (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov The compound 2-amino-4-(4-chlorophenyl)thiazole was a particularly effective inhibitor of hCA I, while 2-amino-4-(4-bromophenyl)thiazole showed the best inhibition against hCA II, AChE, and BChE. nih.gov

CompoundTarget EnzymeKᵢ (µM)Source
2-amino-4-(4-chlorophenyl)thiazole hCA I0.008 ± 0.001 nih.gov
2-amino-4-(4-bromophenyl)thiazole hCA II0.124 ± 0.017 nih.gov
2-amino-4-(4-bromophenyl)thiazole AChE0.129 ± 0.030 nih.gov
2-amino-4-(4-bromophenyl)thiazole BChE0.083 ± 0.041 nih.gov

Cyclooxygenases (COX) and Lipoxygenase (LOX): Certain 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives have been identified as potent inhibitors of COX-1, COX-2, and 5-LOX enzymes, which are key targets for anti-inflammatory drugs. nih.gov

Nitric Oxide Synthase (NOS): 2- and 4-aminothiazole derivatives have been synthesized as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological diseases. nih.gov However, the 2-aminothiazole-based compound was less potent than its 2-aminopyridine (B139424) analogue, and the 4-aminothiazole derivatives were found to be unstable in aqueous solutions. nih.gov

Other Kinases and Enzymes: The thiazole and thiadiazole scaffolds have been used to develop inhibitors for other targets, including c-Src/Abl tyrosine kinase, histone deacetylase (HDAC), and glutaminase (B10826351) (GLS), highlighting the versatility of this heterocyclic system in drug discovery. researchgate.netresearchgate.net

Anti-inflammatory and Analgesic Activity (in vitro mechanistic insights)

The anti-inflammatory and analgesic potential of thiazole derivatives has been evaluated through various in vitro models, providing insights into their mechanisms of action.

Inhibition of Protein Denaturation: A widely used in vitro method to screen for anti-inflammatory activity is the inhibition of protein (albumin) denaturation, as denaturation of tissue proteins is a hallmark of inflammation. acs.org A series of thiazole-based hydrazide derivatives were tested using this method, with several compounds showing dose-dependent inhibition. acs.orgnih.gov The structure-activity relationship study revealed that the presence and position of hydroxyl and methoxy groups on the phenyl ring were crucial for activity. acs.org For instance, compound 5l , with a 4-hydroxy-3-methoxyphenyl group, showed the highest inhibition. acs.org

CompoundAnti-inflammatory Activity (IC₅₀ µg/mL) (Protein Denaturation)Standard (Diclofenac Sodium) IC₅₀ (µg/mL)Source
5j 49.3342.12 acs.org
5k 46.2942.12 acs.org
5l 48.2442.12 acs.org

Inhibition of Pro-inflammatory Enzymes: As mentioned previously, a key mechanism for the anti-inflammatory and analgesic effects of nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which blocks prostaglandin (B15479496) synthesis. nih.gov Thiazole derivatives have been developed as inhibitors of both COX and 5-lipoxygenase (5-LOX) pathways. nih.gov Compounds 5d and 5e from a series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives proved to be potent anti-COX/LOX agents. nih.gov

Modulation of Inflammatory Mediators: Other mechanistic studies have evaluated the ability of thiazole derivatives to reduce inflammatory mediators. In an acute inflammation model, certain thiazolyl-oxadiazolines and thiazole-hydrazone derivatives demonstrated anti-inflammatory effects by reducing the concentration of nitrites/nitrates, which are stable metabolites of the pro-inflammatory molecule nitric oxide. researchgate.net

Antioxidant Activity (in vitro mechanistic insights)

Derivatives of the aminothiazole scaffold are recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. semanticscholar.org The antioxidant mechanism often involves the donation of a hydrogen atom from the amino group or other substituents to neutralize reactive oxygen species (ROS). niscpr.res.in

In vitro studies, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, are commonly used to evaluate this activity. The radical scavenging capacity is influenced by the nature and position of substituents on the thiazole ring. For instance, research on 3-(2-alkylamino-4-aminothiazol-5-oyl)pyridines demonstrated that different substitutions on the amino group directly impact the DPPH scavenging ability. niscpr.res.in Compounds with specific alkylamino groups showed higher radical scavenging activity compared to others, highlighting the importance of this functional group in the antioxidant effect. niscpr.res.in

Mechanistic studies suggest that the antioxidant potential is linked to the molecule's ability to form stable radicals after donating a hydrogen atom. The presence of electron-donating groups on the thiazole ring system generally enhances antioxidant activity. For example, aminothiazole derivatives bearing a 4-fluorophenyl or a 4-phenyl substituent have shown very high DPPH radical-scavenging ability. mdpi.com Pulse radiolysis studies on an aminothiazole analogue revealed that it effectively scavenges peroxyl radicals. bohrium.com The mechanism involves the initial formation of a nitrogen-centered radical, which then transforms into a more stable sulfur-centered radical, contributing to its antioxidant potential. bohrium.com

The ferric reducing antioxidant power (FRAP) assay is another method used to assess the electron-donating capacity of these compounds. Studies have shown a correlation between the structural features of aminothiazole derivatives and their reducing power, further elucidating the electronic basis of their antioxidant action. bohrium.com

Table 1: In Vitro Antioxidant Activity of Selected Thiazole Derivatives This table is interactive. You can sort and filter the data.

Compound Class Specific Derivative Example Assay IC50 (µM) or % Inhibition Reference
3-(2-Alkylamino-4-aminothiazol-5-oyl)pyridines Compound 6a DPPH 79 niscpr.res.in
3-(2-Alkylamino-4-aminothiazol-5-oyl)pyridines Compound 6b DPPH 92 niscpr.res.in
Aminothiazole Derivative 3-((4-aminophenyl){4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}amino)propanoic acid DPPH Not Specified mdpi.com
Aminothiazole Derivative 3-{(4-aminophenyl)[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}propanoic acid DPPH 83.63% mdpi.com
Aminothiazole Derivative Dendrodoine Analogue ABTS 3.07 µM (equiv. to 0.17 µM Trolox) bohrium.com
Pyrazolyl Acylhydrazones Compound IIa ABTS 14.1 nih.gov

Antiviral Activity (in vitro mechanistic insights, e.g., against HIV-1, HBV)

The thiazole nucleus is a key pharmacophore in the development of antiviral agents, with derivatives showing activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). semanticscholar.orgmdpi.com The mechanism of action for these compounds often involves the inhibition of crucial viral enzymes.

For HIV-1, many thiazole derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). doi.orgresearchgate.net They bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity and prevents the conversion of viral RNA into DNA. Structure-activity relationship (SAR) studies have shown that the nature of substituents at the C-2 and N-3 positions of related thiazolidin-4-one scaffolds is critical for anti-HIV-1 activity. researchgate.net Bulky, lipophilic groups are often favored for enhanced binding to the hydrophobic NNRTI binding pocket. researchgate.net For instance, the introduction of a 2-thiazolyl group has been identified as a promising modification in the development of potent NNRTIs. nih.gov

Some thiazole-containing hybrids have also been reported to inhibit HIV-1 protease, another essential enzyme for viral maturation. doi.org Furthermore, certain derivatives have demonstrated broad-spectrum antiviral activity, inhibiting other viruses like influenza A. mdpi.com For example, specific aminothiazole derivatives containing trifluoromethylphenyl groups have exhibited significant activity against the influenza A virus. mdpi.com

While direct evidence for this compound derivatives against HBV is less specific in the provided context, related heterocyclic systems like 1,2,4-triazole derivatives have been investigated for anti-HBV potential. researchgate.net The general strategy involves designing molecules that can interfere with viral replication processes, such as viral DNA synthesis or the function of viral proteins.

Table 2: In Vitro Antiviral Activity of Selected Thiazole and Related Heterocyclic Derivatives This table is interactive. You can sort and filter the data.

Compound Class Specific Derivative Example Target Virus Mechanism/Assay Activity (EC50 or IC50) Reference
Thiazole-Benzimidazole Hybrid Compound 30 HIV-1 Reverse Transcriptase (RT) Inhibition 1.3 nM doi.org
Thioacetanilide-1,2,3-Thiadiazole Compound 92 HIV-1 RT Inhibition 0.059 µM mdpi.com
Thiazolidin-4-one Derivative Compound 4 HIV-1 RT Inhibition Not Specified researchgate.net
Aminothiazole Derivative Compound 5e Influenza A Antiviral Screening Significant Activity mdpi.com
4-Amino-1,2,4-triazole Derivative General class Anti-HBV In vitro studies Potential Activity researchgate.net
2-Amino-1,3,4-thiadiazole Derivative Compound 6 HIV-1 (IIIB) Inhibition of cytopathic effect 0.96 µg/mL nih.gov

Anticonvulsant Activity (in vitro mechanistic insights)

Thiazole and its fused heterocyclic derivatives are a well-established class of compounds with significant anticonvulsant properties. mdpi.combiointerfaceresearch.com Their mechanism of action is often multimodal but frequently involves modulation of ion channels or enhancement of inhibitory neurotransmission.

In vitro and in vivo studies using models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests help elucidate these mechanisms. The MES model is indicative of a compound's ability to prevent seizure spread, often by blocking voltage-gated sodium channels. The scPTZ test suggests activity against absence seizures, typically through interaction with the GABAergic system or T-type calcium channels. mdpi.comnih.gov

SAR studies reveal that the anticonvulsant activity of thiazole derivatives is highly dependent on their substitution patterns. biointerfaceresearch.com For instance, in a series of thiazolidin-4-one substituted thiazoles, the presence of a 4-nitrophenyl group was found to be crucial for potent activity. biointerfaceresearch.com Similarly, for 1,3,4-thiadiazole derivatives, which are structurally related, lipophilicity plays a key role, with substitutions like chloro and bromo on aryl rings enhancing anticonvulsant effects. frontiersin.org Some derivatives are thought to exert their effects by inhibiting carbonic anhydrase, an enzyme implicated in seizure generation. nih.gov

The structural features often associated with anticonvulsant activity include a hydrophobic aromatic ring, a hydrogen-binding domain, and an electron-donor group, a pharmacophore that many thiazole derivatives can adopt. mdpi.com

Table 3: Anticonvulsant Activity of Selected Thiazole and Related Heterocyclic Derivatives This table is interactive. You can sort and filter the data.

Compound Class Specific Derivative Example Test Model Activity/Result Reference
Thiazolidinone-Thiazole Hybrid Compound Ib PTZ-induced seizures & MES Pronounced anticonvulsant properties mdpi.com
Thiazolidinone-Thiazole Hybrid Compound IId PTZ-induced seizures & MES Pronounced anticonvulsant properties mdpi.com
Thiazolidin-4-one Substituted Thiazole PTT6 (2-(4-Nitrophenyl)-3-(...)) MES & scPTZ Most active in series biointerfaceresearch.com
1,3,4-Thiadiazole Derivative Compound 6d MES & scPTZ, Carbonic Anhydrase Inhibition Highest activity in series nih.gov
1,3,4-Thiadiazole Derivative Compound 7d MES & scPTZ, Carbonic Anhydrase Inhibition High activity nih.gov
2-Thiopyrimidine Acetamide Compound 5.5 (N-(4-bromophenyl)-...) MES & PTZ Most pronounced activity in series japsonline.com

Ligand Efficiency and Lead Optimization Strategies (pre-clinical stage research)

In preclinical drug discovery, the optimization of a lead compound like a this compound derivative is a critical process guided by metrics such as ligand efficiency (LE). nih.gov LE is a measure of the binding energy per heavy atom of a molecule, helping to identify small, efficient fragments that can be developed into more potent and drug-like candidates. The goal of lead optimization is to enhance therapeutic efficacy while improving pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion - ADMET). nih.gov

For thiazole-based compounds, lead optimization strategies often involve systematic structural modifications. nih.govacs.org This includes:

Heterocycle Scans: Replacing the core thiazole ring with other 5- or 6-membered heterocycles (e.g., pyrimidine, oxazole, triazole) to improve binding affinity, selectivity, or physicochemical properties. nih.gov

Substituent Modification: Altering the substituents on the thiazole ring and its side chains. For example, replacing a chlorophenyl group with a fluorophenyl group to avoid atropisomerism (the existence of stereoisomers due to hindered rotation) and improve metabolic stability. acs.org

Structure-Activity Relationship (SAR) Guided Design: Using initial screening data to build a model of the key interactions between the ligand and its target. This allows for the rational design of new derivatives with improved potency. For instance, if a hydrogen bond is crucial, modifications are made to preserve or strengthen this interaction. researchgate.netnih.gov

Bioisosteric Replacement: Swapping functional groups with others that have similar physical or chemical properties to enhance a desired biological or physical property without making a significant change in the chemical structure. For example, replacing a carboxyl group with a tetrazole to improve metabolic stability and cell permeability.

These strategies are iterative, involving cycles of chemical synthesis, biological testing, and computational modeling to refine the lead compound. nih.gov The ultimate aim is to develop a preclinical candidate with a balanced profile of high potency, selectivity, and favorable drug-like properties. nih.gov

Future Directions and Emerging Research Avenues for 4 Amino 1,2 Thiazole 3 Carbohydrazide Chemistry

Development of Novel Synthetic Methodologies

Future synthetic research on 4-amino-1,2-thiazole-3-carbohydrazide is likely to focus on efficiency, diversity, and sustainability. Drawing inspiration from established methods for related heterocyclic systems, several avenues for innovation emerge.

One promising direction is the refinement of one-pot synthesis protocols. derpharmachemica.com These methods, which combine multiple reaction steps into a single procedure, can significantly improve yield, reduce waste, and shorten reaction times. derpharmachemica.com For instance, a one-pot approach could be envisioned starting from a suitable β-ketonitrile, a source of sulfur, and a hydrazine (B178648) derivative, potentially under microwave irradiation to accelerate the reaction.

The classic Hantzsch thiazole (B1198619) synthesis, a cornerstone for creating the thiazole ring, could also be adapted and optimized. derpharmachemica.commdpi.comresearchgate.net Future research might explore novel catalysts, greener solvents, or flow chemistry approaches to enhance the efficiency and environmental footprint of this reaction for producing precursors to this compound.

Furthermore, the development of synthetic routes that allow for the facile introduction of a wide range of substituents on the thiazole ring and the carbohydrazide (B1668358) moiety will be crucial. This would enable the creation of diverse chemical libraries for biological screening. Techniques such as late-stage functionalization, where modifications are made to the core scaffold in the final steps of the synthesis, could be particularly valuable.

Potential Synthetic Improvement Rationale Relevant Precedent
One-Pot SynthesisIncreased efficiency, reduced waste, shorter reaction times.Synthesis of structurally diverse thiazoles. derpharmachemica.com
Advanced Hantzsch ReactionImproved yields and sustainability using novel catalysts or flow chemistry.Widely used for 2-aminothiazole (B372263) synthesis. derpharmachemica.commdpi.comresearchgate.net
Late-Stage FunctionalizationRapid generation of a diverse library of derivatives for screening.A common strategy in modern medicinal chemistry.
Microwave-Assisted SynthesisAccelerated reaction rates and potentially higher yields.Utilized for various heterocyclic syntheses.

Exploration of New Biological Targets and Mechanisms

The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, known to be a component of compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects. mdpi.comresearchgate.netresearchgate.netexcli.de Similarly, hydrazide and triazole moieties are present in numerous pharmacologically active agents. nih.govnih.gov This suggests that this compound and its derivatives are ripe for exploration against a multitude of biological targets.

Future research should systematically screen this compound and its derivatives against a broad panel of targets. Given the prevalence of antimicrobial resistance, evaluating its efficacy against multidrug-resistant bacteria and fungi is a high-priority area. nih.govnih.govnih.gov The structural similarity to other kinase inhibitors also suggests that its potential as an anticancer agent, possibly targeting signaling pathways involved in cell proliferation and angiogenesis, should be investigated. nih.gov

Beyond identifying new activities, elucidating the mechanism of action will be a critical future step. For any identified biological effect, detailed studies will be needed to pinpoint the specific molecular target and the downstream cellular consequences of its modulation. This could involve techniques such as target-based screening, proteomics, and genetic analyses to understand how these molecules exert their effects.

Potential Biological Activity Rationale Based on Related Scaffolds Potential Research Focus
Antibacterial/Antifungal2-aminothiazoles and triazoles are known antimicrobial agents. mdpi.comnih.govnih.govTesting against multidrug-resistant strains.
AnticancerThiazole derivatives have shown antiproliferative and anti-angiogenic effects. nih.govnih.govInhibition of kinases and other cancer-related enzymes.
Anti-inflammatoryThe 2-aminothiazole scaffold is found in anti-inflammatory compounds. mdpi.comresearchgate.netModulation of inflammatory pathways and cytokine production.
AntioxidantThiazole derivatives have demonstrated antioxidant properties. excli.deScavenging of reactive oxygen species and protection against oxidative stress.
α-Glucosidase InhibitionTriazole and related nitrogen heterocycles can act as α-glucosidase inhibitors. researchgate.netPotential for developing agents for diabetes management.

Integration with Advanced Computational and Data Science Approaches

Modern drug discovery heavily relies on computational tools to accelerate the process and reduce costs. nih.gov Future research on this compound should fully integrate these approaches from the outset.

Quantitative structure-activity relationship (QSAR) studies will be instrumental in guiding the design of more potent and selective derivatives. excli.de By correlating structural features of a series of synthesized compounds with their biological activity, QSAR models can predict the activity of yet-unsynthesized molecules, helping to prioritize synthetic efforts. excli.de

Molecular docking simulations can provide insights into how this compound and its analogs might bind to specific biological targets. nih.govnih.gov This can help to rationalize observed biological activity and guide the design of new derivatives with improved binding affinity.

Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction models can be used to assess the drug-likeness of potential candidates early in the discovery process. nih.gov This can help to identify compounds with unfavorable pharmacokinetic profiles, allowing researchers to focus on those with a higher probability of success in later stages of development.

Computational Approach Application in Research Expected Outcome
Molecular DockingPredicting binding modes and affinities to biological targets. nih.govnih.govRational design of more potent inhibitors.
QSAR ModelingCorrelating chemical structure with biological activity. excli.dePrioritization of synthetic targets and prediction of activity.
ADMET PredictionIn silico assessment of pharmacokinetic and toxicity profiles. nih.govEarly identification of candidates with favorable drug-like properties.
Density Functional Theory (DFT)Understanding the electronic properties of the molecules. nih.govInsight into reactivity and intermolecular interactions.

Applications in Chemical Biology and Probe Development

Beyond its potential as a therapeutic agent, this compound can serve as a versatile scaffold for the development of chemical probes. These tools are essential for dissecting complex biological processes and validating new drug targets.

By attaching fluorescent dyes, biotin (B1667282) tags, or photo-crosslinking groups to the this compound core, researchers can create probes for a variety of applications. For example, a fluorescently labeled derivative could be used to visualize the subcellular localization of its biological target in living cells. A probe with a photo-activatable group could be used to covalently label its target protein, facilitating its identification through proteomic methods.

The development of such probes will depend on a detailed understanding of the structure-activity relationships of this compound class. It will be crucial to identify positions on the molecule where modifications can be made without abolishing its biological activity. The synthetic methodologies discussed in section 8.1 will be critical for creating these specialized chemical tools.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-amino-1,2-thiazole-3-carbohydrazide?

  • Methodology : A common approach involves refluxing precursor hydrazides (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) in polar aprotic solvents like DMSO under controlled atmospheric conditions (e.g., argon to preserve unsaturated bonds) . Post-reflux, purification via recrystallization (water-ethanol mixtures) yields the compound as a crystalline solid. Reaction optimization often requires monitoring by TLC and adjusting reflux duration (12–18 hours) to improve yields (typically 60–70%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • IR spectroscopy : Identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹, C=S at ~1250 cm⁻¹) .
  • NMR : ¹H NMR confirms amine protons (δ 5.5–6.5 ppm), while ¹³C NMR detects thiazole carbons (δ 150–160 ppm) .
  • Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N, S percentages) .

Q. How can reaction byproducts or unexpected products be addressed during synthesis?

  • Methodology : Side reactions (e.g., oxidation of thiol groups or unintended cyclization) can be minimized by controlling reaction pH (e.g., glacial acetic acid as a catalyst ) and inert atmospheres . For unexpected products (e.g., triazolones ), column chromatography or HPLC is recommended for isolation and structural elucidation via X-ray crystallography .

Advanced Research Questions

Q. What computational tools are suitable for studying the compound’s electronic structure and binding affinity?

  • Methodology :

  • Density Functional Theory (DFT) : Models correlation energies and electron density distributions (e.g., using B3LYP/6-31G* basis sets) .
  • AutoDock Vina : Predicts ligand-protein interactions (e.g., binding to APOBEC3G catalytic zinc sites ). Grid maps for docking should account for thiazole ring flexibility and hydrazide hydrogen-bonding potential .

Q. How do structural modifications (e.g., substituents on the thiazole ring) influence bioactivity?

  • Methodology :

  • SAR studies : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 5-position to enhance tyrosinase inhibition .
  • Metal complexes : Coordinate with Cu(II) or Ni(II) to improve stability and antimicrobial activity. Chelation is confirmed via shifts in IR (C=S → C–S⁻) and electronic spectra (d-d transitions) .

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

  • Methodology : Use SHELXL for high-resolution refinement of X-ray diffraction data. Discrepancies in bond angles (e.g., C–N–C in the triazole ring) can arise from torsional strain; hydrogen-bonding networks (e.g., N–H⋯O) should be analyzed to validate packing models .

Q. What strategies improve the compound’s stability in biological assays?

  • Methodology :

  • pH buffering : Maintain pH 7.4 to prevent hydrazide hydrolysis.
  • Encapsulation : Use liposomes or cyclodextrins to shield the thiol group from oxidation .
  • Stability assays : Monitor degradation via HPLC-UV at 254 nm over 24–72 hours .

Data Contradiction and Optimization

Q. How to reconcile discrepancies in reported biological activity across studies?

  • Methodology :

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 for APOBEC3G inhibition ) and inhibitor concentrations (IC₅₀ values).
  • Control experiments : Compare with positive controls (e.g., kojic acid for tyrosinase inhibition ).

Q. What experimental variables most significantly impact synthetic yield?

  • Methodology :

  • Critical factors : Solvent polarity (DMSO > ethanol), temperature (80–100°C), and catalyst (glacial acetic acid increases amidation efficiency ).
  • DoE (Design of Experiments) : Apply factorial design to optimize molar ratios (hydrazide:aldehyde = 1:1.2) and reaction time .

Tables for Key Data

Property Value/Technique Reference
Melting Point141–143°C (light-yellow powder)
Crystallographic Space GroupMonoclinic, P2₁/c
APOBEC3G IC₅₀12.5 µM (triazole-thiol derivatives)
Tyrosinase Inhibition85% at 50 µM (chlorophenyl derivative)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.